

Molecular weight of 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

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Compound of Interest

3-

Compound Name: (Methoxycarbonyl)cyclobutanecar
boxylic acid

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An In-Depth Technical Guide to **3-(Methoxycarbonyl)cyclobutanecarboxylic Acid**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a bifunctional organic compound featuring a rigid, four-membered cyclobutane ring. This structure is adorned with both a carboxylic acid and a methyl ester group, making it a versatile building block in organic synthesis and medicinal chemistry. The compound exists as two distinct stereoisomers, cis and trans, whose specific geometries are critical for their application in spatially defined molecular architectures.

In recent years, the cyclobutane scaffold has gained significant traction among drug development professionals for its ability to impart desirable pharmacological properties.^[1] Unlike more flexible aliphatic chains or planar aromatic rings, the puckered three-dimensional structure of cyclobutane offers a unique conformational rigidity. This can improve metabolic stability, enhance binding affinity by locking substituents in optimal orientations, and increase the solubility of parent compounds.^[1]

This guide provides a comprehensive overview of **3-(methoxycarbonyl)cyclobutanecarboxylic acid**, targeting researchers and scientists in drug development. It will cover the molecule's fundamental physicochemical properties, detail

synthetic strategies, and explore its primary application as a linker molecule in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Part 1: Physicochemical Properties and Isomeric Forms

The core attributes of **3-(methoxycarbonyl)cyclobutanecarboxylic acid** are defined by its molecular formula, C7H10O4, and a molecular weight of 158.15 g/mol .[\[2\]](#)[\[3\]](#) The presence of stereocenters at the 1 and 3 positions of the cyclobutane ring gives rise to cis and trans diastereomers, which possess distinct chemical and physical properties and are typically not interchangeable in complex molecular design.

Property	Description	Source(s)
Molecular Formula	C7H10O4	[2] [4]
Molecular Weight	158.15 g/mol	[2] [3] [5]
CAS Number (cis)	142733-61-7	[2]
IUPAC Name (cis)	(1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid	[2]
CAS Number (trans)	1401103-71-6	[4]
IUPAC Name (trans)	(1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid	N/A
Appearance	Colorless to yellow liquid or solid	
Storage	Sealed in a dry environment at room temperature	[4]

The key structural difference lies in the relative orientation of the carboxylic acid and methoxycarbonyl groups. In the cis isomer, both substituents are on the same face of the

cyclobutane ring, while in the trans isomer, they are on opposite faces. This distinction is crucial for applications where precise spatial positioning of attached moieties is required.

Part 2: Synthesis and Characterization

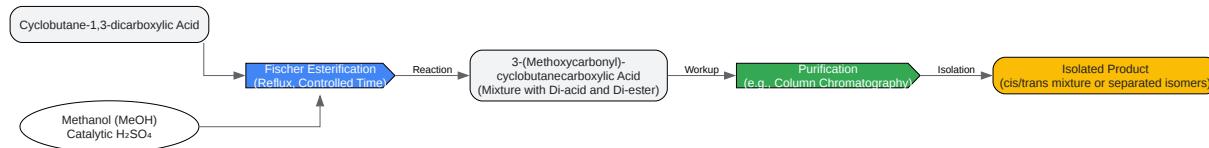
Synthetic Strategies: The Mono-esterification Approach

The most direct and common synthetic route to **3-(methoxycarbonyl)cyclobutanecarboxylic acid** is the selective mono-esterification of cyclobutane-1,3-dicarboxylic acid.[6] The primary challenge of this method is achieving selectivity, as the reaction can easily proceed to form the undesired dimethyl cyclobutane-1,3-dicarboxylate diester.

Causality of Experimental Choices:

- **Fischer Esterification:** This classic acid-catalyzed reaction with methanol is straightforward but requires careful control.[6] Using a limited stoichiometry of methanol and monitoring the reaction progress closely (e.g., by TLC or GC-MS) is essential to maximize the yield of the mono-ester and minimize diester formation.
- **Controlled Reagent-Based Esterification:** Methods employing coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can offer superior control over the reaction, though they are often more expensive and require more complex workups.[6]

Below is a conceptual workflow for the synthesis via Fischer esterification.



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Caption: Conceptual workflow for the synthesis of **3-(Methoxycarbonyl)cyclobutanecarboxylic acid**.

Experimental Protocol: Representative Fischer Mono-esterification

This protocol is a representative example and should be adapted based on laboratory conditions and scale.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve cyclobutane-1,3-dicarboxylic acid (1.0 eq) in anhydrous methanol (1.5-2.0 eq).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring solution.
- **Heating and Monitoring:** Heat the mixture to reflux. Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-ester and di-ester products.
- **Quenching:** Once the optimal conversion to the mono-ester is achieved, cool the reaction to room temperature and quench by pouring it into a separatory funnel containing cold water and a suitable organic solvent (e.g., ethyl acetate).
- **Extraction and Wash:** Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with water and brine to remove residual acid and methanol.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude mixture using column chromatography on silica gel to separate the desired mono-ester from unreacted starting material and the diester byproduct.

Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR will show characteristic signals for the methoxy group protons ($-\text{OCH}_3$) around 3.7 ppm, along with multiplets for the protons on the cyclobutane ring and a broad singlet for the carboxylic acid proton (>10 ppm). ^{13}C NMR will confirm the presence of two distinct carbonyl carbons (one ester, one acid) and the carbons of the cyclobutane ring.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a molecular ion peak corresponding to the calculated mass (e.g., $[\text{M}-\text{H}]^-$ at m/z 157.05).
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch for the carboxylic acid ($\sim 2500\text{-}3300\text{ cm}^{-1}$) and two distinct C=O stretching bands for the acid ($\sim 1700\text{-}1725\text{ cm}^{-1}$) and the ester ($\sim 1730\text{-}1740\text{ cm}^{-1}$).

Part 3: Core Applications in Drug Development

Central Role as a PROTAC Linker

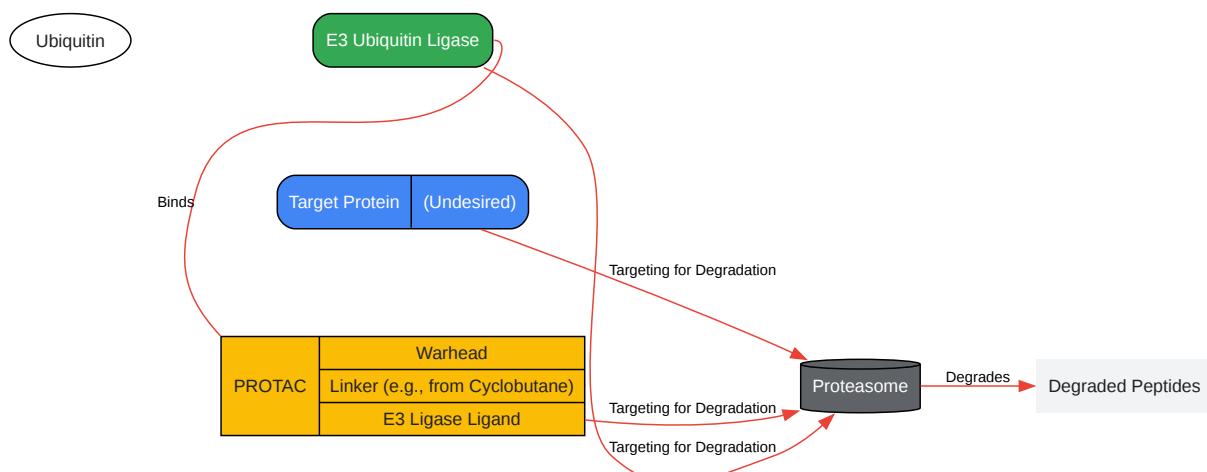
One of the most significant applications of **3-(methoxycarbonyl)cyclobutanecarboxylic acid** is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.^[7]

A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the efficacy of the PROTAC.

3-(Methoxycarbonyl)cyclobutanecarboxylic acid is an ideal linker precursor because:

- Bifunctionality: It possesses two distinct functional groups. The free carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand (e.g., derivatives of pomalidomide or VHL ligands) via standard amide bond formation.
- Orthogonal Handle: The methyl ester serves as a protected carboxylic acid. It can be hydrolyzed to reveal a second carboxylic acid, which can then be coupled to the target protein ligand. This stepwise functionalization allows for controlled, directional synthesis of the PROTAC.

- Structural Rigidity: The cyclobutane ring provides a rigid scaffold, which helps to control the spatial orientation of the two ligands, reducing conformational entropy and potentially improving the stability and efficacy of the ternary complex (E3 ligase-PROTAC-target protein).



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Caption: The PROTAC mechanism, where a linker facilitates ternary complex formation and protein degradation.

The Cyclobutane Scaffold as a Bioisostere

Beyond its role in linkers, the cyclobutane core of this molecule is representative of a broader strategy in medicinal chemistry: the use of small, saturated rings as bioisosteres. The carboxylic acid group is a common pharmacophore found in over 450 drugs, but it can sometimes lead to poor metabolic stability or membrane permeability.^[8]

Incorporating a rigid scaffold like cyclobutane can address these challenges:

- Replacing Double Bonds: A 1,3-disubstituted cyclobutane can mimic the geometry of a trans-alkene or a meta-substituted phenyl ring but with a non-planar, saturated core, which can escape metabolic pathways that target aromatic rings or double bonds.
- Conformational Restriction: The puckered nature of the ring restricts the rotational freedom of the attached functional groups, which can pre-organize a molecule for optimal interaction with its biological target, thereby enhancing potency and selectivity.

Conclusion

3-(Methoxycarbonyl)cyclobutanecarboxylic acid is more than a simple chemical reagent; it is a strategic tool for molecular design in modern drug discovery. Its well-defined stereochemistry, bifunctional nature, and inherent structural rigidity provide chemists with a powerful building block for creating complex and highly functionalized molecules. Its proven utility in the synthesis of PROTAC linkers underscores its relevance to cutting-edge therapeutic development. As researchers continue to explore "beyond Rule of 5" chemical space, the demand for sophisticated, three-dimensional scaffolds like this cyclobutane derivative is poised to grow, making a thorough understanding of its properties and synthesis essential for professionals in the field.

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